molecular formula C19H26I3N3O9 B562834 Iohexol-d5 CAS No. 928623-33-0

Iohexol-d5

Cat. No. B562834
CAS RN: 928623-33-0
M. Wt: 826.173
InChI Key: NTHXOOBQLCIOLC-OPCJXEHASA-N
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Description

Iohexol-d5 is a deuterated compound often utilized in analytical chemistry and environmental research . It is commonly used as an internal standard for quantifying iohexol through mass spectrometry due to the deuterium atoms that provide a distinct mass difference, enabling more accurate and sensitive measurement .


Molecular Structure Analysis

The molecular formula of Iohexol-d5 is C19H21D5I3N3O9 . It is a deuterium-labeled version of Iohexol . More specific details about the molecular structure are not available from the search results.

Scientific Research Applications

Medical Imaging and Radiology

Iohexol-d5, like its parent compound Iohexol, is primarily used as a contrast agent in medical imaging procedures. It enhances visualization of blood vessels, organs, and tissues during computed tomography (CT) scans, angiography, and myelography. The deuterium substitution in Iohexol-d5 provides improved stability and allows for more accurate quantification in pharmacokinetic studies .

Environmental Monitoring

Studies investigate the fate of Iohexol-d5 in aquatic environments. Researchers explore its degradation pathways, persistence, and potential ecological impact. UV/persulfate treatment has been studied for effective degradation of Iohexol-d5 in wastewater, with sulfate radicals playing a crucial role .

Analytical Chemistry

Iohexol-d5 serves as an internal standard in high-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) assays. These methods quantify Iohexol concentrations in plasma or serum samples, aiding clinical diagnostics and therapeutic drug monitoring .

Mechanism of Action

Target of Action

Iohexol-d5, like its unlabeled counterpart Iohexol, primarily targets the body structures that contain iodine . This property makes Iohexol-d5 an effective contrast agent used in various radiographic procedures .

Mode of Action

The mode of action of Iohexol-d5 involves the blocking of X-rays as they pass through the body . The organic iodine compounds in Iohexol-d5 provide attenuation of X-rays in direct proportion to the concentration of Iohexol-d5 . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the X-rays . After intrathecal administration into the subarachnoid space, diffusion of Iohexol-d5 in the cerebrospinal fluid allows the visualization of the subarachnoid spaces of the head and spinal canal .

Biochemical Pathways

Its primary function is to enhance imaging due to its high iodine content attenuating the beam of X-rays during computed tomography examinations .

Pharmacokinetics

The pharmacokinetics of Iohexol-d5 involves its absorption from cerebrospinal fluid into the bloodstream and elimination by renal excretion . No significant metabolism occurs . The overall mean renal and total body clearances are 120 ± 18.6 and 131 ± 18.6 mL/min, respectively . The overall mean apparent volume of distribution is 165 ± 30.7 mL/kg . Urine contains 92.3 ± 4.4% of the dose, with most of the drug (89.9%) excreted within the first 12 hours .

Result of Action

The result of Iohexol-d5’s action is the enhanced visualization of body structures containing iodine . This includes when visualizing arteries, veins, ventricles of the brain, the urinary system, and joints, as well as during computed tomography (CT scan) .

Action Environment

The action environment of Iohexol-d5 is primarily within the body structures that contain iodine . The efficacy and stability of Iohexol-d5 are influenced by factors such as the concentration and volume of the iodinated contrast agent in the path of the X-rays . Environmental factors that could potentially influence the action of Iohexol-d5 include the specific body structure being imaged, the method of administration, and the individual’s renal function .

Safety and Hazards

According to the safety data sheet, no special precautions are necessary if Iohexol-d5 is used correctly . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . More detailed safety and hazard information can be found in the safety data sheet .

properties

IUPAC Name

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-OPCJXEHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675994
Record name iohexol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928623-33-0
Record name iohexol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?

A2: Incorporating Iohexol-d5 in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to Iohexol-d5 in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.

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